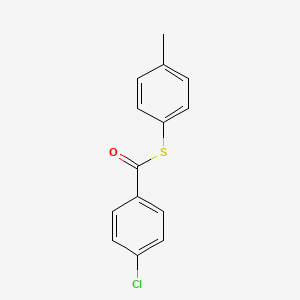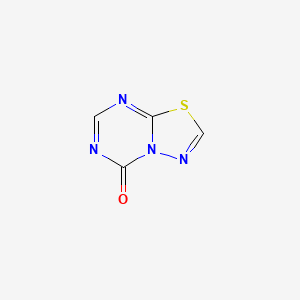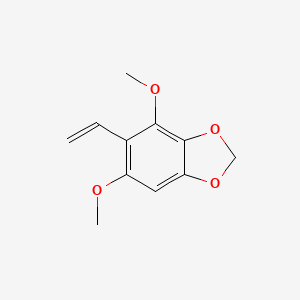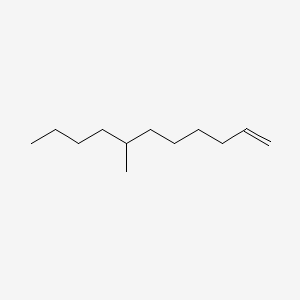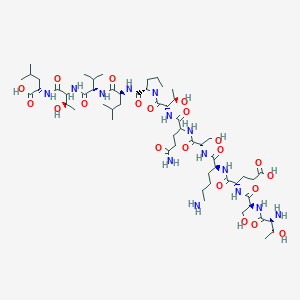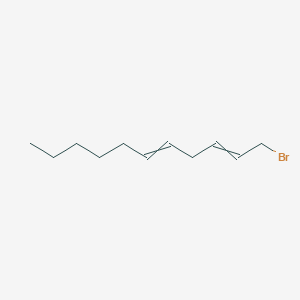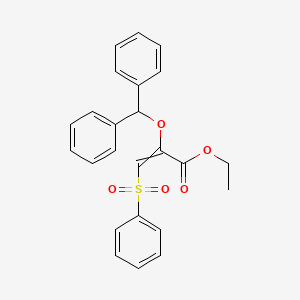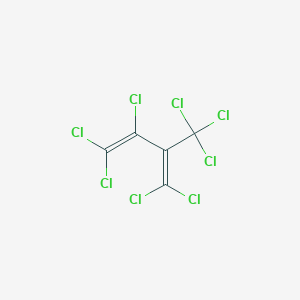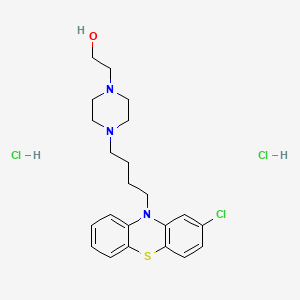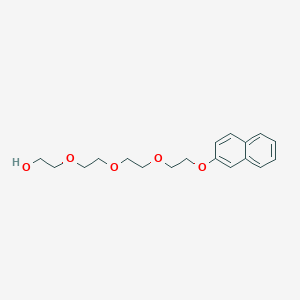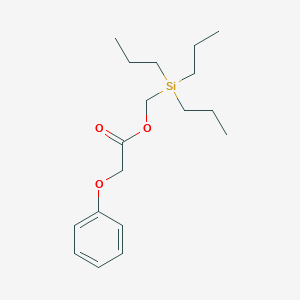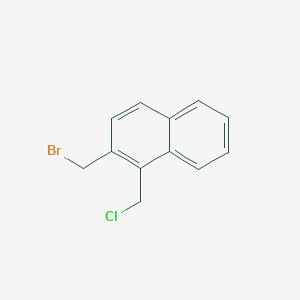
2-(Bromomethyl)-1-(chloromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-(chloromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of bromomethyl and chloromethyl groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(chloromethyl)naphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method is the bromination of 1-(chloromethyl)naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl and chloromethyl groups can lead to the formation of naphthalene derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of naphthalene.
Oxidation Reactions: Major products are naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Reduced products include naphthalene derivatives with hydroxyl or alkyl groups.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-(chloromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations to yield the final products.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Bromomethyl)-2-(chloromethyl)naphthalene
- 2-(Bromomethyl)-1-(iodomethyl)naphthalene
- 1-(Bromomethyl)-2-(iodomethyl)naphthalene
Uniqueness
2-(Bromomethyl)-1-(chloromethyl)naphthalene is unique due to the specific positioning of the bromomethyl and chloromethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted synthetic applications.
Propiedades
Número CAS |
72953-44-7 |
|---|---|
Fórmula molecular |
C12H10BrCl |
Peso molecular |
269.56 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-(chloromethyl)naphthalene |
InChI |
InChI=1S/C12H10BrCl/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2 |
Clave InChI |
VJIHVHUBVNZDRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


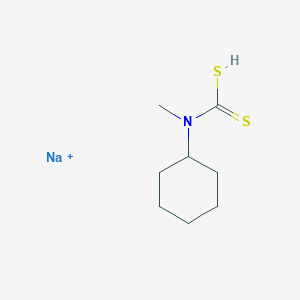
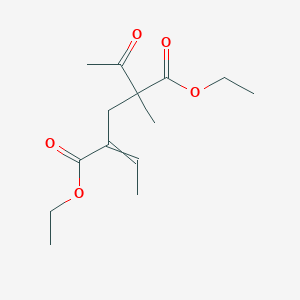
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
